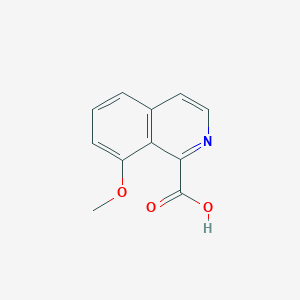

8-Methoxyisoquinoline-1-carboxylic acid

説明

特性

CAS番号 |

1179149-17-7 |

|---|---|

分子式 |

C11H9NO3 |

分子量 |

203.19 g/mol |

IUPAC名 |

8-methoxyisoquinoline-1-carboxylic acid |

InChI |

InChI=1S/C11H9NO3/c1-15-8-4-2-3-7-5-6-12-10(9(7)8)11(13)14/h2-6H,1H3,(H,13,14) |

InChIキー |

LFVDQYFMDCKFJT-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=CC2=C1C(=NC=C2)C(=O)O |

製品の起源 |

United States |

Synthetic Methodologies for 8 Methoxyisoquinoline 1 Carboxylic Acid

Foundational Synthesis Approaches

The initial challenge in synthesizing the target compound lies in the construction of the isoquinoline (B145761) ring system, a privileged scaffold in medicinal chemistry. nih.gov Over the years, several classical and modern methods have been developed to achieve this.

General Strategies for Isoquinoline Carboxylic Acid Formation

The formation of isoquinoline carboxylic acids often begins with well-known name reactions that have been adapted to incorporate or generate a carboxyl group. The Bischler-Napieralski reaction, for instance, involves the cyclization of a β-phenylethylamide using a dehydrating agent. pharmaguideline.comuop.edu.pk To yield a carboxylic acid derivative, the starting phenylethylamine or the acylating agent must contain a precursor to the carboxyl group. A modification of this, the Pictet-Spengler synthesis, condenses a β-arylethylamine with an aldehyde or keto-acid to form a tetrahydroisoquinoline, which can then be aromatized. pharmaguideline.com

More contemporary methods often rely on transition-metal-catalyzed reactions. For example, multicomponent reactions, such as the Ugi reaction, can be coupled with subsequent metal-catalyzed cyclizations (like the Heck reaction) to build functionalized isoquinoline cores. nih.gov These methods offer a high degree of flexibility, allowing for the introduction of various substituents, including ester groups that can be later hydrolyzed to the desired carboxylic acid. nih.gov Another powerful strategy involves the palladium-catalyzed coupling of o-iodobenzaldehyde imines with terminal acetylenes, followed by a copper-catalyzed cyclization to furnish the isoquinoline ring. organic-chemistry.org

Advanced Strategies in Isoquinoline Carboxylic Acid Synthesis

Advanced strategies offer greater control and efficiency in constructing the specifically substituted target molecule. These methods focus on sophisticated cyclization techniques and highly selective functionalization reactions.

Cyclization Reactions for Core Formation

The formation of the isoquinoline core is a critical step, with numerous methods developed to optimize yield and substrate scope. Transition-metal catalysis is prominent in modern organic synthesis for its efficiency and selectivity.

Copper-Catalyzed Cyclization: A highly efficient and environmentally friendly method involves the copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. nih.gov This approach avoids toxic organic solvents and precious metals, proceeding under mild conditions to produce a variety of isoquinoline derivatives. nih.gov

Rhodium-Catalyzed Annulation: Rhodium(III)-catalyzed annulation reactions provide a pathway to isoquinolone derivatives from readily available N-methoxybenzamides and diazo compounds. nih.gov These reactions proceed via C-H activation, cyclization, and condensation to deliver products with excellent regioselectivity. nih.govnih.gov Similarly, rhodium and iridium complexes can catalyze the C-H activation of aromatic ketoximes and subsequent annulation with alkynes to form isoquinoline salts at room temperature. acs.org

Dehydrative Cyclization: A versatile cyclodehydration reaction can convert various N-vinyl amides directly into isoquinoline derivatives. nih.gov This method employs trifluoromethanesulfonic anhydride (B1165640) and 2-chloropyridine (B119429) for mild electrophilic amide activation, followed by cyclization upon warming. nih.gov

Interactive Data Table: Comparison of Cyclization Methods for Isoquinoline Core Synthesis

| Method | Catalyst/Reagent | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| Copper-Catalyzed Cyclization | Cu(I) | (E)-2-alkynylaryl oxime derivatives | Environmentally friendly (uses water), mild conditions, high atom economy. | nih.gov |

| Rhodium-Catalyzed Annulation | [Cp*RhCl2]2 | N-methoxybenzamides, diazo compounds | High regioselectivity, proceeds via C-H activation, mild conditions. | nih.gov |

| Dehydrative Cyclization | Tf2O, 2-chloropyridine | N-vinyl amides | Direct conversion to isoquinolines, mild activation, short reaction times. | nih.gov |

| Palladium/Copper Catalysis | Pd and Cu catalysts | o-bromoarylaldehydes, terminal alkynes | Microwave-assisted, good yields for various substituted isoquinolines. | organic-chemistry.org |

Introduction of Methoxy (B1213986) and Carboxylic Acid Functionalities

With the isoquinoline core established, the next critical phase is the precise installation of the methoxy group at the C-8 position and the carboxylic acid at the C-1 position.

Regioselective Methoxy-Group Installation

Achieving regioselectivity in the substitution of the benzene (B151609) ring portion of the isoquinoline is paramount. The methoxy group at C-8 can be introduced either by starting with a pre-functionalized building block or by late-stage functionalization.

A common and effective strategy is to begin the synthesis with a starting material that already contains the methoxy group at the desired position. For example, a methoxy-substituted β-phenylethylamine can be used in a Bischler-Napieralski or Pictet-Spengler synthesis, carrying the methoxy group through the reaction sequence. pharmaguideline.com

Late-stage functionalization presents a more complex challenge due to the directing effects of the heterocyclic ring. However, specific methods have been developed for related quinolone systems. One such process for preparing 8-methoxy-quinolone-carboxylic acids involves the reaction of a precursor with methanol (B129727) and potassium tert-butoxide in a solvent like tetrahydrofuran (B95107). google.com While this applies to a quinolone, the principles of nucleophilic substitution to introduce an alkoxy group are relevant. Another approach could involve the meta-hydroxylation of an isoquinoline N-oxide, followed by methylation of the resulting hydroxyl group. acs.org

Carboxylic Acid Functionalization

The introduction of a carboxylic acid group at the C-1 position of the isoquinoline ring can be accomplished through several synthetic routes.

Hydrolysis of Nitriles: A widely used method for preparing carboxylic acids is the hydrolysis of nitriles. libretexts.org An isoquinoline-1-carbonitrile (B74398) can be synthesized and subsequently subjected to acidic or basic hydrolysis to yield the corresponding carboxylic acid. libretexts.org The nitrile itself can be introduced via nucleophilic substitution of a suitable leaving group at the C-1 position.

Oxidation of C-1 Substituents: If an alkyl or hydroxymethyl group is present at the C-1 position, it can be oxidized to a carboxylic acid using strong oxidizing agents. For instance, 1-hydroxymethylisoquinolines can be synthesized and subsequently oxidized. nih.gov

Carboxylation of Organometallic Intermediates: This two-step method involves converting an organic halide (e.g., 1-bromoisoquinoline) into a highly nucleophilic organometallic derivative (such as an organolithium or Grignard reagent). libretexts.org This intermediate then reacts with carbon dioxide (an electrophile) to form a carboxylate salt, which is subsequently acidified to produce the final carboxylic acid. libretexts.org

Domino Reactions: An innovative approach involves a multi-component reaction followed by a copper-catalyzed domino reaction. While a specific example leads to isoquinolone-4-carboxylic acids, the strategy highlights the potential of tandem reactions to build complex, functionalized heterocycles in a single, efficient process. nih.gov

Interactive Data Table: Strategies for Functional Group Introduction

| Functional Group | Method | Reagents | Position | Key Features | Reference |

|---|---|---|---|---|---|

| Carboxylic Acid | Nitrile Hydrolysis | H+ or OH-, then H+ | C-1 | A common and reliable two-step method. | libretexts.org |

| Carboxylic Acid | Carboxylation | 1. Mg or BuLi 2. CO2 3. H+ | C-1 | Converts a C-1 halide to a carboxylic acid. | libretexts.org |

| Carboxylic Acid | Ugi/Domino Reaction | Isocyanide, β-keto ester, etc./Cu catalyst | C-4 (example) | Efficient, multi-component synthesis of functionalized isoquinolones. | nih.gov |

| Methoxy Group | Nucleophilic Substitution | Methanol, Potassium tert-butoxide | C-8 (quinolone) | Direct introduction of the methoxy group onto the ring system. | google.com |

Analogous Synthetic Routes and Precedent from Related Methoxyquinoline Carboxylic Acids

Understanding the synthetic pathways to closely related molecules provides a foundation for developing methods to synthesize 8-Methoxyisoquinoline-1-carboxylic acid. The following sections detail the preparation of various methoxyquinoline and isoquinoline carboxylic acid derivatives.

Synthesis of 8-Methoxyquinoline-2-carboxamide (B13116470) Derivatives

The synthesis of 8-methoxyquinoline-2-carboxamide derivatives often starts from a precursor like 8-hydroxy quinaldine (B1664567). A general route involves the oxidation of 8-hydroxy quinaldine using selenium dioxide to yield 8-hydroxyquinoline-2-carbaldehyde. This aldehyde is then further oxidized to 8-hydroxyquinoline-2-carboxylic acid using hydrogen peroxide in formic acid. nih.gov The resulting carboxylic acid can then be coupled with an appropriate amine to form the amide. For instance, coupling with sulfanilamide (B372717) in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine) yields the corresponding sulfonamide derivative. nih.govresearchgate.net The final step often involves O-alkylation or other modifications at the 8-position. nih.gov

Another approach involves the use of 8-methoxyquinoline-2-carbaldehyde (B8540) as a starting material. sigmaaldrich.com Furthermore, quinoline-8-carboxamides have been synthesized through palladium-catalyzed couplings on a di-halogenated quinoline (B57606) scaffold. Specifically, 2,8-dibromoquinoline (B1372101) can undergo selective coupling at the 2-position, followed by a lithium-bromine exchange and reaction with an isocyanate to form the 8-carboxamide. bath.ac.uk

| Starting Material | Key Reagents/Steps | Product Type |

| 8-Hydroxy Quinaldine | 1. SeO2 (Oxidation) 2. H2O2, Formic Acid (Oxidation) 3. Amine, HATU, DIPEA (Amide Coupling) | 8-Hydroxyquinoline-2-carboxamide |

| 2,8-Dibromoquinoline | 1. Pd-catalyzed coupling (at C-2) 2. Lithium-bromine exchange 3. Trimethylsilyl isocyanate | 2-Substituted quinoline-8-carboxamide |

Methodologies for 8-Methoxyquinoline-5-carboxylic Acid Synthesis

8-Methoxyquinoline-5-carboxylic acid is a versatile intermediate in pharmaceutical development and a reagent in organic synthesis. chemimpex.com Its synthesis can be approached through several established methods for creating aromatic carboxylic acids. One common strategy is the carboxylation of a Grignard reagent. openstax.orglibretexts.org This involves forming an organomagnesium halide from a suitable halo-quinoline precursor, which then reacts with carbon dioxide, followed by acidic workup to yield the carboxylic acid. openstax.org

Another fundamental approach is the hydrolysis of a corresponding nitrile. openstax.orglibretexts.org This two-step sequence begins with the SN2 reaction of an alkyl or aryl halide with a cyanide salt to form the nitrile, which is subsequently hydrolyzed under acidic or basic conditions to the carboxylic acid. openstax.org The oxidation of a suitable alkyl-substituted quinoline using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) also represents a viable pathway to the carboxylic acid. openstax.org

| Synthetic Method | Description | Key Features |

| Carboxylation of Grignard Reagent | Reaction of an organomagnesium halide with CO2, followed by protonation. | Applicable to various aryl halides but sensitive to acidic protons or reactive functional groups. openstax.orglibretexts.org |

| Hydrolysis of Nitriles | Two-step process: SN2 displacement with cyanide followed by hydrolysis of the nitrile. | Product acid contains one additional carbon atom compared to the starting halide. openstax.org |

| Oxidation | Oxidation of an alkyl side chain on the quinoline ring. | A direct method using strong oxidizing agents like KMnO4. openstax.org |

Preparation of 8-Methoxyisoquinoline-4-carboxylic Acid

The synthesis of quinoline-4-carboxylic acids and their isoquinoline analogs often utilizes multicomponent reactions. The Doebner reaction, for example, involves the condensation of an aniline, an aldehyde, and pyruvic acid. nih.govcbijournal.com This method has been adapted for the synthesis of various substituted quinoline-4-carboxylic acids, including those with methoxy groups. cbijournal.com A notable advantage is that some variations of this reaction can proceed under catalyst-free conditions in alcoholic solvents, offering a greener and more efficient protocol. cbijournal.com The Pfitzinger reaction is another classical method for synthesizing quinoline-4-carboxylic acids. cbijournal.com

For isoquinoline systems, analogous strategies can be envisioned. The synthesis of 3-hydroxyquinoline-4-carboxylic acid derivatives has been achieved through the reaction of an isatin (B1672199) derivative with a compound containing an active methylene (B1212753) group, followed by cyclization. researchgate.net

Synthetic Considerations for Halogenated Methoxyquinoline Carboxylic Acids

Halogenated quinoline and isoquinoline carboxylic acids are important synthetic intermediates, allowing for further functionalization through cross-coupling reactions. The synthesis of compounds like 8-bromo-4-methoxyquinoline-2-carboxylic acid would likely involve introducing the halogen at an early stage.

Halodecarboxylation represents a method for converting a carboxylic acid to the corresponding organic halide by cleaving the C-C bond of the carboxyl group. acs.org This can be particularly useful for accessing regioisomers that are difficult to obtain through direct aromatic halogenation. acs.org For instance, an existing methoxyquinoline carboxylic acid could potentially be converted to its halo-derivative.

Alternatively, a halogenated starting material can be carried through the synthetic sequence. For example, the synthesis of quinoline-8-carboxamides has been achieved starting from 2,8-dibromoquinoline. bath.ac.uk Similarly, the synthesis of halogenated quinoline-4-carboxylic acids has been demonstrated. nih.gov

Innovative Synthetic Pathways

Modern synthetic chemistry increasingly relies on technologies that improve efficiency, reduce reaction times, and enhance yields.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. youtube.com The use of microwave irradiation can dramatically reduce reaction times compared to conventional heating methods, often leading to higher yields and purities. youtube.commdpi.com

This technology has been successfully applied to various reactions relevant to the synthesis of the target scaffold, including:

Amide bond formation: Direct amidation of carboxylic acids with amines can be facilitated by microwave heating, sometimes in the absence of a solvent and with only a catalytic amount of an activator. mdpi.com

Esterification and Thioesterification: Microwave assistance has been shown to improve yields in the synthesis of esters and thioesters from carboxylic acids. nih.gov

Heterocyclization and Cross-Coupling Reactions: The formation of heterocyclic rings and various coupling reactions (e.g., Suzuki, Sonogashira) are often significantly more efficient under microwave conditions. youtube.comnih.gov

The application of microwave-assisted protocols to the synthesis of 8-Methoxyisoquinoline-1-carboxylic acid could offer a more rapid and efficient route, particularly for steps involving amide or ester formation, or in cyclization and cross-coupling reactions. youtube.com

Samarium-Promoted Cyclopropanation of Carboxylic Acidsnih.gov

Samarium-based reagents, particularly samarium(II) iodide (SmI₂), have emerged as powerful tools in organic synthesis, primarily for their ability to promote single-electron transfer processes. nih.govnih.gov These reactions are known for their high degree of chemo- and stereoselectivity. nih.gov While the direct samarium-promoted cyclopropanation of a carboxylic acid group on an aromatic heterocycle like isoquinoline is not a widely documented transformation, the principles of samarium-promoted reactions can be discussed in the context of related functionalities.

Samarium and samarium diiodide are effective reagents for the cyclopropanation of C-C multiple bonds. nih.gov For instance, a sequential elimination-cyclopropanation process promoted by samarium/diiodomethane or samarium diiodide has been used to synthesize trans-cyclopropanamides from 2-chloro-3-hydroxyamides with high diastereoselectivity. wikipedia.org This highlights the utility of samarium in constructing cyclopropane (B1198618) rings under mild conditions.

The general mechanism of samarium-promoted reactions often involves the formation of radical intermediates. nih.gov In the context of cyclopropanation, a samarium carbenoid or a related species is typically generated, which then reacts with an alkene or another suitable substrate. The high reduction potential of SmI₂ allows for the generation of reactive species from a variety of functional groups. nih.gov

While a specific protocol for the samarium-promoted cyclopropanation of the carboxylic acid moiety in 8-methoxyisoquinoline-1-carboxylic acid is not established in the reviewed literature, related transformations provide insight into the potential reactivity. For example, samarium(II) iodide has been extensively used in the reductive coupling of carbonyl compounds. It is conceivable that under specific conditions, a derivative of the carboxylic acid could be transformed into a species susceptible to a samarium-mediated cyclization or cyclopropanation reaction, although this remains a speculative pathway without direct experimental evidence for this particular substrate.

Chemical Transformations and Reactivity Profiles of 8 Methoxyisoquinoline 1 Carboxylic Acid

Reactivity at the Carboxylic Acid Moiety

The carboxylic acid group is the most reactive site in the 8-methoxyisoquinoline-1-carboxylic acid molecule, enabling a range of functional group interconversions.

8-Methoxyisoquinoline-1-carboxylic acid can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess as the solvent. masterorganicchemistry.com Common acid catalysts for this transformation include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. Subsequent proton transfers and elimination of water yield the ester. masterorganicchemistry.commasterorganicchemistry.com

Intramolecular esterification can also occur if a suitable hydroxyl group is present elsewhere in the molecule, leading to the formation of cyclic esters known as lactones. masterorganicchemistry.com

Table 1: Examples of Esterification Reactions

| Reactant | Reagent | Product |

| 8-Methoxyisoquinoline-1-carboxylic acid | Methanol (B129727), H₂SO₄ | Methyl 8-methoxyisoquinoline-1-carboxylate |

| 8-Methoxyisoquinoline-1-carboxylic acid | Ethanol, TsOH | Ethyl 8-methoxyisoquinoline-1-carboxylate |

The conversion of 8-methoxyisoquinoline-1-carboxylic acid to amides involves its reaction with ammonia (B1221849) or a primary or secondary amine. libretexts.orgyoutube.com Due to the acidic nature of the carboxylic acid and the basic nature of the amine, a direct reaction can result in an acid-base neutralization. To overcome this, the carboxylic acid is often "activated" or the reaction is carried out under specific conditions. youtube.comscilit.com

One common method involves the use of coupling agents. nih.govmdpi.com Another approach is to first convert the carboxylic acid to a more reactive derivative, such as an acyl chloride or an acid anhydride (B1165640), which then readily reacts with the amine to form the amide. youtube.com When reacting an acyl chloride with an amine, a base is typically added to neutralize the HCl that is formed as a byproduct. youtube.com

Table 2: Common Reagents for Amidation

| Reagent Type | Example |

| Coupling Agent | Dicyclohexylcarbodiimide (DCC) |

| Activating Agent | Thionyl chloride (to form acyl chloride) |

| Base (for acyl chloride route) | Pyridine (B92270), Triethylamine |

The carboxylic acid group of 8-methoxyisoquinoline-1-carboxylic acid can be reduced to a primary alcohol, (8-methoxyisoquinolin-1-yl)methanol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing carboxylic acids to primary alcohols. chemistrysteps.comlibretexts.org The reaction typically proceeds through an aldehyde intermediate, which is further reduced to the alcohol and cannot be isolated. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids on its own. chemistrysteps.comlibretexts.org

Another effective reagent for the reduction of carboxylic acids is borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃-THF). idc-online.comresearchgate.net This reagent offers a milder alternative to LiAlH₄ for this transformation. researchgate.net

Table 3: Reducing Agents for Carboxylic Acids

| Reagent | Product | Notes |

| Lithium aluminum hydride (LiAlH₄) | Primary alcohol | Strong, non-selective reducing agent. chemistrysteps.comlibretexts.org |

| Borane (BH₃-THF) | Primary alcohol | Milder than LiAlH₄ and more selective. idc-online.comresearchgate.net |

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). wikipedia.org For simple carboxylic acids, this process often requires high temperatures. youtube.com The stability of the resulting carbanion intermediate is a key factor in the ease of decarboxylation. wikipedia.org

In the case of isoquinoline-1-carboxylic acids, the presence of the nitrogen atom in the ring can influence the reaction. The mechanism can proceed through a zwitterionic intermediate, where the carboxylate is protonated at the nitrogen atom. Heating this intermediate can lead to the loss of CO₂. The presence of a carbonyl group at the beta-position relative to the carboxylic acid significantly facilitates decarboxylation, often occurring under milder heating conditions. khanacademy.orgyoutube.com The mechanism for β-keto acids involves a cyclic transition state. khanacademy.orgyoutube.com

8-Methoxyisoquinoline-1-carboxylic acid can be converted into the more reactive 8-methoxyisoquinoline-1-carbonyl chloride. This is a crucial step for synthesizing other derivatives like esters, amides, and anhydrides under milder conditions. libretexts.orglibretexts.org

The most common reagent for this transformation is thionyl chloride (SOCl₂). libretexts.orglibretexts.orgorgoreview.com The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is converted into a better leaving group. orgoreview.com Other reagents like phosphorus tribromide (PBr₃) can be used to form the corresponding acyl bromide. libretexts.orgorgoreview.com

Table 4: Reagents for Acyl Halide Formation

| Reagent | Product |

| Thionyl chloride (SOCl₂) | 8-Methoxyisoquinoline-1-carbonyl chloride |

| Phosphorus tribromide (PBr₃) | 8-Methoxyisoquinoline-1-carbonyl bromide |

Acid anhydrides can be prepared from 8-methoxyisoquinoline-1-carboxylic acid. One common method involves the reaction of the corresponding acyl chloride with a carboxylate salt. masterorganicchemistry.comyoutube.com This allows for the formation of both symmetrical and unsymmetrical anhydrides. libretexts.org

Alternatively, two equivalents of the carboxylic acid can be dehydrated using a strong dehydrating agent. nih.gov Another approach is the reaction of an acyl chloride with a carboxylic acid, often in the presence of a base like pyridine to neutralize the liberated HCl. masterorganicchemistry.comlibretexts.org

Table 5: Methods for Anhydride Formation

| Reactants | Reagent/Condition | Product Type |

| Acyl chloride + Carboxylate | - | Symmetrical or Unsymmetrical Anhydride masterorganicchemistry.comyoutube.com |

| Carboxylic acid + Carboxylic acid | Dehydrating agent (e.g., P₂O₅) | Symmetrical Anhydride nih.gov |

| Acyl chloride + Carboxylic acid | Pyridine | Symmetrical or Unsymmetrical Anhydride masterorganicchemistry.comlibretexts.org |

Reactions of the Isoquinoline (B145761) Core

The isoquinoline ring system is an electron-deficient heterocycle, which influences its susceptibility to various reactions. The presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing carboxylic acid group further modulates this reactivity.

The isoquinoline nucleus, particularly at positions activated by the ring nitrogen, can theoretically undergo nucleophilic aromatic substitution (SNAr). However, this typically requires the presence of a good leaving group, such as a halogen, on the ring. For the parent 8-Methoxyisoquinoline-1-carboxylic acid, direct nucleophilic substitution on the carbocyclic or heterocyclic ring is not a common transformation without prior functionalization. The carboxylic acid at the C-1 position is the primary site for nucleophilic attack, specifically nucleophilic acyl substitution, rather than the ring itself. uomustansiriyah.edu.iqresearchgate.net

The isoquinoline core can be subjected to both oxidation and reduction, although the conditions must be chosen carefully to avoid unintended reactions with the substituent groups.

Oxidative Transformations: Strong oxidizing agents can lead to the cleavage of the aromatic rings. libretexts.org Milder oxidation might result in the formation of an N-oxide at the isoquinoline nitrogen.

Reductive Transformations: The heterocyclic ring of the isoquinoline moiety is susceptible to reduction. Catalytic hydrogenation, for instance, can reduce the C=N bond and the adjacent C=C bond to yield 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. The choice of catalyst and conditions is crucial to achieve selectivity and prevent reduction of the carboxylic acid group. researchgate.net

Table 1: Potential Reductive Transformations of the Isoquinoline Core

| Starting Material | Reagents and Conditions | Major Product |

| 8-Methoxyisoquinoline-1-carboxylic acid | H₂, Pd/C or PtO₂ | 8-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |

A significant modern transformation for carboxylic acids is decarboxylative cross-coupling. wikipedia.org This reaction allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the carboxyl group, with the concomitant loss of carbon dioxide. For 8-Methoxyisoquinoline-1-carboxylic acid, this provides a powerful route to synthesize 1-substituted-8-methoxyisoquinolines. These reactions are typically catalyzed by transition metals like palladium or copper. soci.orgrsc.org

This strategy avoids the often harsh conditions required for traditional cross-coupling reactions that rely on pre-functionalized organometallic reagents. The carboxylic acid itself serves as a readily available and stable precursor. wikipedia.org

Table 2: Examples of Hypothetical Decarboxylative Cross-Coupling Reactions

| Coupling Partner | Catalyst System | Product |

| Aryl Halide (e.g., Bromobenzene) | Pd catalyst, Base | 1-Aryl-8-methoxyisoquinoline |

| Alkyne (e.g., Phenylacetylene) | Cu or Pd catalyst | 1-Alkynyl-8-methoxyisoquinoline |

| Boronic Acid | Pd catalyst, Oxidant | 1-Aryl-8-methoxyisoquinoline |

Transformations Involving the Methoxy Group

The methoxy group at the C-8 position is an aryl ether, and its most characteristic reaction is cleavage to form the corresponding phenol. This demethylation is typically achieved using strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). This transformation converts 8-Methoxyisoquinoline-1-carboxylic acid into 8-Hydroxyisoquinoline-1-carboxylic acid, a valuable intermediate for further functionalization or for studying the impact of the hydroxyl group on the molecule's properties.

Table 3: Demethylation of the Methoxy Group

| Starting Material | Reagent | Product |

| 8-Methoxyisoquinoline-1-carboxylic acid | Boron tribromide (BBr₃) or Hydrobromic acid (HBr) | 8-Hydroxyisoquinoline-1-carboxylic acid |

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of these transformations is fundamental to optimizing reaction conditions and predicting outcomes.

Nucleophilic acyl substitution is the most important reaction pathway for the carboxylic acid functional group. masterorganicchemistry.com Unlike aldehydes and ketones, which undergo nucleophilic addition, carboxylic acid derivatives typically react via an addition-elimination pathway. uomustansiriyah.edu.iq

The direct substitution of the -OH group of a carboxylic acid is challenging because the hydroxide (B78521) ion (OH⁻) is a poor leaving group. libretexts.org Therefore, the reaction generally requires one of two strategies:

Acid Catalysis: In the presence of a strong acid, the carbonyl oxygen is protonated. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by a weak nucleophile (e.g., an alcohol to form an ester). The hydroxyl group is ultimately eliminated as a neutral water molecule, which is a much better leaving group. libretexts.orglibretexts.org

Step 1 (Activation): Protonation of the carbonyl oxygen by an acid catalyst.

Step 2 (Addition): Nucleophilic attack on the activated carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com

Step 3 (Proton Transfer): A proton is transferred from the attacking nucleophile to one of the hydroxyl groups.

Step 4 (Elimination): The protonated hydroxyl group leaves as a water molecule, and the carbonyl double bond is reformed.

Step 5 (Deprotonation): Deprotonation of the new carbonyl oxygen regenerates the acid catalyst and yields the final product. libretexts.org

Conversion to a More Reactive Derivative: The carboxylic acid can be converted into a more reactive intermediate, such as an acid chloride or an anhydride. uomustansiriyah.edu.iq For instance, reaction with thionyl chloride (SOCl₂) converts the -OH group into an acyl chlorosulfite, which is an excellent leaving group. libretexts.org The subsequent attack by a nucleophile readily displaces this group to form the product.

This two-step addition-elimination process is a cornerstone of carboxylic acid chemistry, enabling their conversion into a wide array of derivatives such as esters, amides, and anhydrides. uomustansiriyah.edu.iqmasterorganicchemistry.com

Radical-Mediated Transformations (e.g., 1,6-Additions, Spin-Center Shifts)

The reactivity of 8-Methoxyisoquinoline-1-carboxylic acid and its derivatives can be significantly influenced by radical-mediated processes. These transformations offer pathways to novel molecular architectures that are often inaccessible through conventional ionic reactions. Key among these are radical additions and reactions involving spin-center shifts.

Radical Additions:

Radical addition reactions to the isoquinoline core, such as the Minisci reaction, are a powerful tool for C-H functionalization. In the context of 8-Methoxyisoquinoline-1-carboxylic acid, the electron-deficient nature of the protonated isoquinoline ring makes it susceptible to attack by nucleophilic carbon-centered radicals. While direct examples of 1,6-additions to 8-Methoxyisoquinoline-1-carboxylic acid are not extensively documented, the principles of radical additions to quinolines and isoquinolines suggest potential pathways. For instance, a radical could add to the C-1 position, but due to the presence of the carboxylic acid group, other positions might be favored depending on the reaction conditions and the nature of the radical.

A related transformation is the 1,6-radical addition of 3,4-dihydroquinoxalin-2-ones to para-quinone methides, which proceeds under visible-light organophotoredox catalysis. This reaction involves the formation of an α-amino radical that adds in a 1,6-fashion to the para-quinone methide. This highlights the potential for radical additions across extended π-systems, a concept that could be applicable to the isoquinoline scaffold.

Spin-Center Shifts:

A fascinating and synthetically useful radical process is the spin-center shift (SCS). This event involves a 1,2-radical translocation coupled with an ionic movement, such as the elimination of a leaving group. This mechanism is crucial in various biochemical transformations, including DNA biosynthesis. In synthetic chemistry, it provides a pathway for reactions that are otherwise challenging.

A notable example is the visible-light-mediated C-H hydroxyalkylation of quinolines and isoquinolines. This reaction proceeds through the generation of an acyl radical, which adds to the protonated heteroarene. The key step is a subsequent radical-mediated spin-center shift, which avoids the typical oxidative Minisci-type pathway and leads to the hydroxyalkylated product.

Spectroscopic and Structural Elucidation of 8 Methoxyisoquinoline 1 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework and probing the electronic environment of heteroatoms in 8-Methoxyisoquinoline-1-carboxylic acid.

The ¹H NMR spectrum of 8-Methoxyisoquinoline-1-carboxylic acid is anticipated to exhibit distinct signals corresponding to the aromatic protons of the isoquinoline (B145761) ring system, the methoxy (B1213986) group protons, and the carboxylic acid proton. The chemical shifts of the aromatic protons are influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid group.

Protons on carbons adjacent to a carboxylic acid typically absorb in the 2-3 ppm region. libretexts.org However, in an aromatic system like isoquinoline, the ring protons are expected to appear in the downfield region, generally between 7.0 and 9.0 ppm. For comparison, the parent compound, isoquinoline-1-carboxylic acid, shows signals in this aromatic region. chemicalbook.comspectrabase.com The methoxy group protons will appear as a sharp singlet, typically around 3.8-4.0 ppm, as seen in similar methoxy-substituted heterocycles like 5-methoxyindole-2-carboxylic acid. chemicalbook.com

The carboxylic acid proton is highly deshielded and is expected to resonate at a very downfield chemical shift, typically in the range of 10-13 ppm, often as a broad singlet due to hydrogen bonding and chemical exchange. libretexts.org The addition of D₂O would likely cause this signal to disappear due to proton-deuterium exchange. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shift Ranges for 8-Methoxyisoquinoline-1-carboxylic acid

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (COOH) | 10.0 - 13.0 | Broad Singlet |

| Aromatic (C3-H, C4-H, C5-H, C6-H, C7-H) | 7.0 - 9.0 | Multiplets |

| Methoxy (OCH₃) | 3.8 - 4.0 | Singlet |

Note: The exact chemical shifts and coupling constants for the aromatic protons would require experimental data for a precise assignment.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid group is characteristically found in the downfield region of the spectrum, typically between 160 and 185 ppm. libretexts.orglibretexts.org The aromatic carbons of the isoquinoline ring will resonate in the approximate range of 115-150 ppm. libretexts.org The carbon of the methoxy group is expected to appear in the upfield region, generally around 55-60 ppm.

For a related compound, 8-hydroxyquinoline-7-carboxylic acid, the carbon signals have been reported, providing a reference for the expected chemical shifts in a substituted quinoline (B57606) system. chemicalbook.com The presence of the methoxy group at the C8 position in 8-Methoxyisoquinoline-1-carboxylic acid will influence the chemical shifts of the surrounding carbons due to its electronic effects.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 8-Methoxyisoquinoline-1-carboxylic acid

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl (COOH) | 160 - 185 |

| Aromatic (C1, C3, C4, C4a, C5, C6, C7, C8, C8a) | 115 - 150 |

| Methoxy (OCH₃) | 55 - 60 |

Note: The specific assignments of the aromatic carbons require experimental data and computational analysis.

¹⁵N NMR spectroscopy is a valuable technique for probing the electronic environment of the nitrogen atom within the isoquinoline ring. The chemical shift of the nitrogen atom is sensitive to factors such as hybridization, protonation, and coordination. nih.govpsu.edu In molecules like 8-Methoxyisoquinoline-1-carboxylic acid, the nitrogen atom's chemical shift can provide insights into the electronic structure and potential intermolecular interactions.

Quinoline and isoquinoline carboxylic acids can exist in equilibrium between a neutral form and a zwitterionic form, where the acidic proton from the carboxyl group protonates the basic nitrogen atom of the heterocyclic ring. This tautomeric equilibrium can be influenced by the solvent and the solid-state packing. nih.govpsu.edu

Solid-state and solution NMR studies on hydroxyquinoline carboxylic acids have confirmed the presence of zwitterionic species, particularly in the solid state. nih.govpsu.educolab.wsresearchgate.net The differences in ¹³C and especially ¹⁵N chemical shifts between the neutral and zwitterionic forms allow for their distinction. nih.govpsu.edu In solution, particularly in solvents like DMSO, dynamic exchange between the tautomers can be observed. nih.govpsu.educolab.wsresearchgate.net It is plausible that 8-Methoxyisoquinoline-1-carboxylic acid also exhibits such tautomeric behavior, which could be investigated using variable-temperature NMR experiments and by comparing solid-state and solution-state NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The most prominent feature in the IR spectrum of 8-Methoxyisoquinoline-1-carboxylic acid is expected to be the carbonyl (C=O) stretching vibration of the carboxylic acid group. This absorption is typically strong and appears in the region of 1690-1760 cm⁻¹. orgchemboulder.com The exact position of this band can be influenced by several factors.

If the carboxylic acid exists as a hydrogen-bonded dimer, which is common in the solid state, the C=O stretching frequency is typically observed around 1710 cm⁻¹. libretexts.org Conjugation of the carbonyl group with the aromatic isoquinoline ring system generally lowers the stretching frequency. pg.edu.pl The presence of an intramolecular hydrogen bond between the carboxylic acid proton and the nitrogen atom of the isoquinoline ring could also lead to a lower C=O stretching frequency. spcmc.ac.in

In addition to the C=O stretch, a very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid. libretexts.orgorgchemboulder.com The C-O stretching vibration of the carboxylic acid and the ether linkage of the methoxy group will also give rise to characteristic bands in the fingerprint region of the spectrum. orgchemboulder.com

Table 3: Predicted IR Absorption Frequencies for Key Functional Groups in 8-Methoxyisoquinoline-1-carboxylic acid

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch (H-bonded) | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1690 - 1760 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |

| Methoxy Group | C-O Stretch | 1000 - 1300 | Medium |

Hydroxyl Group Vibrational Signatures

The infrared (IR) spectrum of 8-Methoxyisoquinoline-1-carboxylic acid is distinguished by several key vibrational signatures originating from its hydroxyl (-OH) and carboxyl (-COOH) groups. Due to strong intermolecular hydrogen bonding, which typically leads to the formation of dimers in the solid state, the O-H stretching vibration appears as a characteristically broad and intense band. semanticscholar.orgacs.orgnih.gov This absorption is generally observed over a wide range, from approximately 2500 to 3300 cm⁻¹. semanticscholar.orgresearchgate.net

The carbonyl (C=O) stretching vibration of the carboxylic acid group gives rise to a strong, sharp absorption band. uwaterloo.ca For aromatic carboxylic acids like this compound, where the carboxyl group is conjugated with the isoquinoline ring system, this band is expected to appear in the region of 1710 to 1680 cm⁻¹. youtube.com This is a lower frequency compared to non-conjugated carboxylic acids, a shift caused by the delocalization of electron density. youtube.com

Additionally, the IR spectrum will feature a distinct C-O stretching vibration, which is typically found between 1320 and 1210 cm⁻¹. semanticscholar.org The out-of-plane O-H bend, another feature of hydrogen-bonded dimers, is also anticipated as a broad band around 960 to 900 cm⁻¹. youtube.com

Table 1: Characteristic IR Absorption Bands for 8-Methoxyisoquinoline-1-carboxylic acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Appearance |

| Carboxylic Acid O-H | Stretching | 2500 - 3300 | Very Broad, Strong |

| Aromatic C-H | Stretching | 3100 - 3000 | Sharp, Medium |

| Carbonyl C=O | Stretching | 1710 - 1680 | Strong, Sharp |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Weak |

| Carboxylic Acid C-O | Stretching | 1320 - 1210 | Strong |

| Carboxylic Acid O-H | Bending (out-of-plane) | 960 - 900 | Broad, Medium |

Mass Spectrometry (MS)

Mass spectrometry provides critical information regarding the molecular weight and structural fragmentation of the compound.

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular mass of a compound, allowing for the confirmation of its elemental formula. The molecular formula for 8-Methoxyisoquinoline-1-carboxylic acid is C₁₁H₉NO₃. The monoisotopic mass is calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O). japtronline.com

The calculated monoisotopic mass for the neutral molecule [M] is 203.05824 Da. Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), the compound may be observed as protonated [M+H]⁺ or deprotonated [M-H]⁻ ions.

Table 2: HRMS Data for 8-Methoxyisoquinoline-1-carboxylic acid (C₁₁H₉NO₃)

| Ion Species | Calculated Exact Mass (Da) |

| [M] | 203.05824 |

| [M+H]⁺ | 204.06552 |

| [M+Na]⁺ | 226.04746 |

| [M-H]⁻ | 202.05096 |

In electron ionization mass spectrometry, 8-Methoxyisoquinoline-1-carboxylic acid is expected to undergo predictable fragmentation, yielding characteristic ions. The fragmentation pattern is influenced by the presence of the carboxylic acid, the methoxy group, and the stable isoquinoline core.

A primary fragmentation route for aromatic carboxylic acids involves the loss of the hydroxyl group (-OH), resulting in an [M-17]⁺ ion, and the subsequent loss of the entire carboxyl group (-COOH), leading to an [M-45]⁺ ion. mcgill.caorgchemres.org Another key fragmentation pathway, characteristic of methoxy-substituted aromatic systems, is the initial loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion. nih.gov This is often followed by the expulsion of a neutral carbon monoxide (CO) molecule, resulting in an [M-43]⁺ ion (loss of CH₃ + CO). nih.gov The stable isoquinoline ring itself can fragment by losing hydrogen cyanide (HCN), corresponding to a loss of 27 mass units. nih.gov

A plausible fragmentation pathway would begin with the molecular ion [M]⁺• at m/z 203. This can then follow several paths:

Loss of •OH (17 Da) to yield an acylium ion at m/z 186.

Loss of •COOH (45 Da) to yield the 8-methoxyisoquinoline (B155747) cation at m/z 158.

Loss of •CH₃ (15 Da) to form an ion at m/z 188, which can then lose CO (28 Da) to produce a fragment at m/z 160.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 8-Methoxyisoquinoline-1-carboxylic acid is dictated by the electronic transitions within its conjugated aromatic system. The isoquinoline core is a strong chromophore. Based on data from related 8-substituted quinoline and isoquinoline derivatives, multiple absorption bands are expected. epa.govcreative-biostructure.com

Typically, isoquinoline and its derivatives exhibit two or three main absorption bands. rsc.org These correspond to π→π* transitions within the aromatic system. For 8-Methoxyisoquinoline-1-carboxylic acid, absorption maxima (λmax) are anticipated around 230-240 nm and in the longer wavelength region of 270-320 nm. epa.govrsc.org The exact position and intensity of these bands are influenced by the solvent used and the specific electronic effects of the methoxy and carboxylic acid substituents on the isoquinoline ring. Simple carboxylic acids without significant conjugation absorb at much lower wavelengths, around 210 nm, which is not typically useful for characterization.

Table 3: Expected UV-Vis Absorption Maxima for 8-Methoxyisoquinoline-1-carboxylic acid

| Transition Type | Expected λmax Range (nm) | Associated Chromophore |

| π→π | 230 - 240 | Isoquinoline Ring System |

| π→π | 270 - 320 | Isoquinoline Ring System |

X-ray Crystallography and Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

As of the latest searches, a specific single-crystal X-ray structure for 8-Methoxyisoquinoline-1-carboxylic acid has not been reported in publicly accessible databases. However, based on the known behavior of carboxylic acids and aromatic systems, a highly probable solid-state structure can be predicted.

It is well-established that carboxylic acids frequently form centrosymmetric hydrogen-bonded dimers in the crystal lattice. This involves two molecules associating through strong O-H···O hydrogen bonds between their carboxyl groups, forming a stable eight-membered ring motif. This interaction is a very robust and persistent supramolecular synthon. acs.org Therefore, it is highly likely that 8-Methoxyisoquinoline-1-carboxylic acid molecules would pair up in this dimeric fashion in the solid state.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule. DFT methods, such as those employing the B3LYP functional, are widely used to study isoquinoline (B145761) and quinoline (B57606) derivatives, providing insights into their geometry, stability, and electronic nature. tandfonline.comresearchgate.net

The first step in most computational analyses is to determine the most stable three-dimensional conformation of the molecule, known as geometry optimization. researchgate.net This process calculates the energy at an initial geometry and systematically searches for a new geometry with lower energy until a minimum is found. organic-chemistry.org For molecules like 8-Methoxyisoquinoline-1-carboxylic acid, DFT calculations using basis sets such as 6-311++G(d,p) or 6-31+G(d) can be employed to find the optimized structure. tandfonline.comwikipedia.org This process yields crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and reactivity. The optimized geometry serves as the foundation for all subsequent computational analyses.

Table 1: Typical Parameters Obtained from Geometry Optimization

| Parameter | Description |

|---|---|

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. |

| Bond Angles | The angle formed between three atoms across at least two bonds. |

| Dihedral Angles | The angle between two intersecting planes, defining the rotation around a bond. |

Theoretical calculations can predict the electronic absorption spectra (UV-Visible spectra) of a molecule. Time-dependent DFT (TD-DFT) is a common method used for this purpose. By calculating the energy difference between the ground state and various excited states, it is possible to predict the wavelengths of maximum absorption (λmax). These calculations also provide information about the nature of the electronic transitions, such as transitions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). tandfonline.com For example, the analysis of HOMO-LUMO energy gaps can indicate the chemical reactivity and stability of the isoquinoline system. tandfonline.comresearchgate.net

Molecular Modeling for Ligand-Target Interactions (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands, such as derivatives of 8-Methoxyisoquinoline-1-carboxylic acid, to the active site of a protein or other biological target.

Docking simulations with isoquinoline and quinoline derivatives have been performed against a variety of biological targets to explore their potential as therapeutic agents. These studies reveal potential binding affinities and key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, various quinoline derivatives have been docked against targets like E. coli DNA Gyrase B, human topoisomerase IIα, Hepatitis B Virus (HBV) replication proteins, and the NQO1 protein. shahucollegelatur.org.inacs.orgacs.org The results from these studies, including binding energy scores, help to rationalize the structure-activity relationships of these compounds and guide the design of more potent inhibitors. nih.gov

Table 2: Examples of Molecular Docking Studies with Related Quinolines/Isoquinolines

| Compound Class | Protein Target | Key Findings |

|---|---|---|

| Fluoroquinoline derivatives | E. coli DNA gyrase B, human topoisomerase IIα | Binding affinities ranged from -6.1 to -7.4 kcal/mol. acs.org |

| Quinoline-3-carboxylate derivatives | Hepatitis B Virus (HBV) proteins (5E0I complex) | Identified as potential inhibitors of HBV replication. shahucollegelatur.org.in |

| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives | P-glycoprotein (6C0V) | Revealed significant binding affinities via hydrophobic and H-bond interactions, with the best compound showing a binding energy of -9.22 kcal/mol. nih.gov |

Theoretical Mechanistic Elucidations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. Theoretical calculations, especially using DFT, can be used to map out the potential energy surface of a reaction, identifying intermediates, transition states, and reaction pathways. This provides a detailed understanding of how a reaction proceeds at the molecular level.

For the isoquinoline scaffold, theoretical calculations have been instrumental in elucidating the mechanisms of complex reactions. For example, in the dearomative [2+2] photocycloaddition of isoquinolines, theoretical studies helped to provide a catalytic cycle and model possible transition states to understand the reaction mechanism and stereoselectivity. nih.govnih.gov Similarly, computational investigations have supported the proposed mechanisms for radical-based reactions, such as the visible light-mediated C-H hydroxyalkylation of isoquinolines, where a radical-mediated spin-center shift was identified as a key step. These studies showcase how computational methods can rationalize experimental outcomes and predict the feasibility of proposed reaction pathways for the synthesis and functionalization of the isoquinoline core.

In Silico Structure-Activity Relationship (SAR) Studies

In silico Structure-Activity Relationship (SAR) studies aim to correlate the structural or physicochemical properties of compounds with their biological activity using computational methods. These studies are crucial in drug discovery for identifying the key molecular features (pharmacophores) responsible for a desired biological effect and for designing new, more potent analogs.

For compounds based on the quinoline and isoquinoline scaffold, SAR studies have identified critical structural components for activity against various targets. For example, in a series of Pim-1 kinase inhibitors, the 8-hydroxy-quinoline 7-carboxylic acid moiety was identified as a crucial pharmacophore for activity. researchgate.net Molecular modeling suggested that this scaffold interacts with key residues like Asp186 and Lys67 in the ATP-binding pocket. researchgate.net Other studies on 8-hydroxyquinoline (B1678124) derivatives have explored how substitutions at different positions on the quinoline ring influence their anticancer activity, highlighting the importance of specific functional groups and their placement. acs.org These computational SAR analyses provide guidelines for the rational design of new derivatives with improved efficacy.

Computational Analysis of Bioisosteric Replacements (e.g., Tetrazole Analogs)

Bioisosteric replacement is a strategy in medicinal chemistry used to design analogs of a lead compound by replacing a functional group with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. The carboxylic acid group is frequently replaced by a 5-substituted tetrazole ring.

Computational analysis is essential for understanding the similarities and differences between a carboxylic acid and its tetrazole bioisostere.

Acidity and Charge Distribution : Tetrazoles have a pKa (≈4.5–4.9) that closely resembles that of carboxylic acids, allowing them to exist as anions at physiological pH. Computational studies of the electrostatic potential (ESP) show that despite differences in atomic composition and geometry, tetrazolate and carboxylate anions exhibit a remarkable local similarity in the arrangement of their negative potential regions. tandfonline.com This similar charge distribution allows them to engage in comparable electrostatic interactions with biological targets. tandfonline.com

Size and Geometry : The tetrazole ring is planar, similar to the carboxylate group, but it is slightly larger.

Lipophilicity : A key difference revealed by computational and experimental analysis is that tetrazolate anions are more lipophilic than the corresponding carboxylates. This increased lipophilicity can improve a compound's ability to cross cell membranes. nih.gov

Hydrogen Bonding : The hydrogen-bond environment surrounding tetrazolates is predicted to extend further than that of carboxylates.

This computational comparison allows chemists to rationally decide when the replacement of a carboxylic acid with a tetrazole might be advantageous for improving the drug-like properties of a molecule like 8-Methoxyisoquinoline-1-carboxylic acid. nih.gov

Table 3: Computational Comparison of Carboxylic Acid vs. Tetrazole Bioisosteres

| Property | Carboxylic Acid Group | Tetrazole Ring | Reference |

|---|---|---|---|

| Acidity (pKa) | Similar | Similar (≈4.5–4.9) | |

| Electrostatic Potential (ESP) | Similar negative potential distribution to tetrazole. | Remarkably similar negative potential distribution to carboxylate. | tandfonline.com |

| Size | Smaller | Slightly larger | |

| Lipophilicity | Less lipophilic | More lipophilic |

Electrostatic Potential Mapping

Computational analysis of 8-Methoxyisoquinoline-1-carboxylic acid through electrostatic potential mapping reveals distinct regions of electron density, which are crucial for understanding its intermolecular interactions and reactivity. The electrostatic potential map (EPM) highlights the electron-rich and electron-deficient areas of the molecule.

The most prominent feature of the EPM is the highly negative electrostatic potential localized around the oxygen atoms of the carboxylic acid group. Specifically, the carbonyl oxygen exhibits a significant region of negative potential due to the presence of lone pair electrons and the polarization of the carbon-oxygen double bond. The hydroxyl oxygen of the carboxylic acid also shows a negative potential, albeit to a lesser extent. Another area of negative potential is centered on the nitrogen atom of the isoquinoline ring system, a characteristic feature of heterocyclic aromatic compounds. The oxygen atom of the methoxy (B1213986) group at the 8-position also contributes to the electron-rich regions of the molecule.

Conversely, the most positive electrostatic potential is concentrated on the hydrogen atom of the carboxylic acid's hydroxyl group. This significant positive character makes this proton a primary site for electrophilic interactions and a strong hydrogen bond donor. The hydrogen atoms attached to the aromatic rings exhibit moderately positive potentials.

These electrostatic potential distributions are key to predicting how the molecule will interact with other chemical species. The electron-rich areas (carbonyl oxygen, nitrogen, and methoxy oxygen) are susceptible to electrophilic attack and are primary sites for hydrogen bond acceptance. The electron-deficient hydroxyl hydrogen is the principal site for nucleophilic attack and hydrogen bond donation. This charge distribution profile is instrumental in modeling the molecule's binding affinity and recognition at biological targets.

Table 1: Predicted Electrostatic Potential Regions of 8-Methoxyisoquinoline-1-carboxylic acid

| Molecular Region | Atom(s) of Interest | Predicted Electrostatic Potential | Role in Interactions |

| Carboxylic Acid | Carbonyl Oxygen (C=O) | Highly Negative | Hydrogen Bond Acceptor, Electrophilic Attack Site |

| Carboxylic Acid | Hydroxyl Hydrogen (O-H) | Highly Positive | Hydrogen Bond Donor, Nucleophilic Attack Site |

| Isoquinoline Ring | Nitrogen Atom | Negative | Hydrogen Bond Acceptor, Electrophilic Attack Site |

| Methoxy Group | Oxygen Atom | Negative | Hydrogen Bond Acceptor |

| Aromatic Rings | Ring Hydrogens | Moderately Positive | Weak Electrophilic Sites |

Hydrogen Bonding Network Modeling

Theoretical modeling of 8-Methoxyisoquinoline-1-carboxylic acid indicates its capacity to form a robust network of intermolecular hydrogen bonds, which significantly influences its physical properties and crystal packing. The molecule possesses multiple functional groups that can act as both hydrogen bond donors and acceptors.

The primary hydrogen bond donor is the hydroxyl group (-OH) of the carboxylic acid. This proton is highly acidic and readily participates in strong hydrogen bonds. The primary hydrogen bond acceptors are the carbonyl oxygen (C=O) of the carboxylic acid, the nitrogen atom of the isoquinoline ring, and the oxygen atom of the methoxy group.

Computational models predict that a common and highly stable interaction is the formation of a centrosymmetric dimer, where two molecules of 8-Methoxyisoquinoline-1-carboxylic acid are held together by a pair of strong O-H···O hydrogen bonds between their carboxylic acid groups. This head-to-tail arrangement is a well-documented motif in the solid-state structures of carboxylic acids. mdpi.com

In addition to this dimeric structure, other hydrogen bonding interactions are possible, leading to more extended networks. The isoquinoline nitrogen can act as an acceptor for a hydrogen bond from the carboxylic acid of a neighboring molecule, leading to the formation of chains or more complex three-dimensional arrays. Similarly, the oxygen of the methoxy group can serve as a hydrogen bond acceptor, further stabilizing the crystal lattice. The interplay of these various hydrogen bonding possibilities dictates the final supramolecular assembly of the compound in the solid state.

Table 2: Potential Hydrogen Bonding Interactions of 8-Methoxyisoquinoline-1-carboxylic acid

| Donor Group/Atom | Acceptor Group/Atom | Type of Interaction | Predicted Strength |

| Carboxylic Acid (-OH) | Carboxylic Acid (C=O) | Intermolecular | Strong |

| Carboxylic Acid (-OH) | Isoquinoline (N) | Intermolecular | Moderate |

| Carboxylic Acid (-OH) | Methoxy (-OCH₃) | Intermolecular | Moderate |

Biological Activities and Mechanistic Insights from in Vitro Studies

Antimicrobial Activity Profile

Antibacterial Spectrum Against Gram-Positive Pathogens (e.g., Mycobacterium tuberculosis)

Derivatives of the parent structure, quinoline (B57606) carboxylic acids, have demonstrated notable activity against Mycobacterium tuberculosis. For instance, a study on quinoline carboxylic acids (QCAs) revealed that while many derivatives had poor anti-tuberculosis activity, some showed promise. nih.gov Specifically, 8-hydroxyquinolines have been identified as bactericidal against M. tuberculosis, with some analogs exhibiting minimum inhibitory concentrations (MIC90) of less than 5 μM. nih.gov Although this study did not directly test 8-Methoxyisoquinoline-1-carboxylic acid, the potent activity of structurally similar compounds suggests a potential area for future investigation. The 8-hydroxyquinoline (B1678124) scaffold is considered a privileged structure with known antibacterial activities. nih.gov Research on related quinoline-2-one derivatives has also identified compounds with significant antibacterial action against a spectrum of multidrug-resistant Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Antibacterial Spectrum Against Gram-Negative Pathogens (e.g., Proteus mirabilis, Ralstonia solanacearum, Acidovorax citrulli, Xanthomonas spp., Pectobacterium carotovorum)

Research into isoquinoline-3-carboxylic acid, a structurally related compound, has shown significant antibacterial activity against several plant pathogenic Gram-negative bacteria. researchgate.net In a study evaluating 49 isoquinoline (B145761) derivatives, isoquinoline-3-carboxylic acid (IQ3CA) was effective against Ralstonia solanacearum, Acidovorax citrulli, Xanthomonas oryzae pv. oryzicola, Xanthomonas campestris pv. campestris, and Pectobacterium carotovorum subsp. carotovorum, with EC50 values between 8.38 and 17.35 μg/mL. researchgate.net Furthermore, some substituted 1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids have exhibited highly potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa. nih.gov While direct data on 8-Methoxyisoquinoline-1-carboxylic acid against Proteus mirabilis is not available, the broad-spectrum activity of similar quinolone-carboxylic acid derivatives against enteric Gram-negative bacteria suggests potential efficacy. nih.gov

The following table summarizes the antibacterial activity of Isoquinoline-3-carboxylic acid (IQ3CA) against various plant pathogens:

| Bacterium | EC50 (μg/mL) |

| Ralstonia solanacearum (Rs) | 8.38 - 17.35 |

| Acidovorax citrulli (Ac) | 8.38 - 17.35 |

| X. oryzae pv. oryzicola (Xoc) | 8.38 - 17.35 |

| X. campestris pv. campestris (Xcc) | 8.38 - 17.35 |

| P. carotovorum subsp. carotovorum (Pcc) | 8.38 - 17.35 |

| X. fragariae (Xf) | 8.38 - 17.35 |

Data sourced from a study on the antibacterial activity of isoquinoline-3-carboxylic acid. researchgate.net

Antifungal Efficacy

The antifungal properties of quinoline derivatives have been documented. For instance, 8-hydroxyquinoline is known for its widespread antifungal activity. nih.gov Phenazine-1-carboxylic acid (PCA), another related heterocyclic compound, has demonstrated significant antifungal activity against a variety of fungi, including Pestalotiopsis kenyana and Botrytis cinerea. nih.govfrontiersin.org Studies on PCA have shown it can inhibit mycelial growth and cause damage to fungal cell membranes. nih.govresearchgate.net While direct studies on the antifungal efficacy of 8-Methoxyisoquinoline-1-carboxylic acid are limited, the known antifungal properties of the broader quinoline and phenazine (B1670421) carboxylic acid families suggest this could be a fruitful area of research.

Antiviral Properties (e.g., Dengue Virus)

While direct evidence for the antiviral properties of 8-Methoxyisoquinoline-1-carboxylic acid against the Dengue virus is not available in the provided search results, the broader class of quinoline derivatives has been investigated for antiviral activities. researchgate.net The Dengue virus poses a significant global health threat, and the development of effective antiviral therapeutics is a priority. nih.gov Research has focused on various molecular targets of the virus, including its structural and non-structural proteins. nih.gov Phenolic compounds, which share some structural similarities with the hydroxylated precursors of 8-Methoxyisoquinoline-1-carboxylic acid, have been reviewed for their antiviral role against the Dengue virus, often linked to their antioxidant properties. nih.gov This suggests a potential, though unexplored, avenue for investigating the antiviral capabilities of 8-Methoxyisoquinoline-1-carboxylic acid.

In Vitro Structure-Activity Relationship (SAR) Determination for Antimicrobial Agents

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of lead compounds. For the related 8-hydroxyquinoline series, SAR studies against M. tuberculosis have shown that small substitutions at the C5 position lead to the most potent activity, while substitutions at the C2 position generally decrease potency. nih.gov In another study on quinoline-2-carboxamide (B1208818) compounds, the introduction of a 1,3,4-thiadiazole (B1197879) moiety was explored to enhance antibacterial activity, highlighting the importance of specific substructures. researchgate.net Research on linezolid (B1675486) analogues, which also possess a heterocyclic structure, has indicated that the stereochemistry at the C5 position and the nature of substitutions on the aromatic ring are critical for antibacterial activity. kcl.ac.uk For quinolinequinones, SAR analysis revealed that specific substitutions are key to their activity against Gram-positive bacteria. mdpi.com These findings from related compound classes underscore the importance of systematic structural modifications to elucidate the SAR for 8-Methoxyisoquinoline-1-carboxylic acid and to guide the design of more effective antimicrobial agents.

Proposed Molecular Mechanisms of Antimicrobial Action (e.g., DNA Damage via Free Radical Production)

The antimicrobial mechanisms of quinoline derivatives are multifaceted. One proposed mechanism for the antibacterial action of phenazine-1-carboxylic acid (PCA) against Xanthomonas oryzae pv. oryzae involves the generation of reactive oxygen species (ROS), leading to oxidative stress. researchgate.net For 8-hydroxyquinolines, their antimicrobial activity is often attributed to their ability to chelate metal ions, which can disrupt intracellular metal homeostasis in bacteria. nih.gov Furthermore, some quinolone-carboxylic acid derivatives are known to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, leading to bactericidal effects. nih.govnih.gov The study of isoquinoline-3-carboxylic acid on Acidovorax citrulli revealed that the compound caused a curved and sunken cell morphology and destroyed cell membrane integrity, suggesting a mechanism involving cell envelope damage. researchgate.net While the precise molecular mechanism of 8-Methoxyisoquinoline-1-carboxylic acid has not been fully elucidated, these studies on related compounds suggest that it may act through one or more of these pathways, such as inducing DNA damage through free radical production or disrupting cell membrane integrity.

Anticancer Activity Evaluations In Vitro

The potential of isoquinoline alkaloids and their derivatives as anticancer agents has been explored in numerous studies. However, specific data on the direct anticancer effects of 8-Methoxyisoquinoline-1-carboxylic acid are limited in publicly available research. The following sections summarize the general approaches used for such evaluations.

In vitro cytotoxicity screening is a foundational step in the discovery of new anticancer compounds. This process involves exposing various cancer cell lines to the compound of interest and measuring its effect on cell viability. While direct cytotoxicity data for 8-Methoxyisoquinoline-1-carboxylic acid is not extensively documented in the reviewed literature, the activity of structurally related quinoline and isoquinoline compounds has been assessed against a panel of human cancer cell lines.

For instance, derivatives of the parent quinoline structure have been evaluated for their cytotoxic potential. These studies typically determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound that inhibits the growth of 50% of the cancer cells. Common cell lines used in such screenings include MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical cancer). The cytotoxicity of a related compound, 9-methoxycanthin-6-one, was evaluated against six different cancer cell lines, showing IC₅₀ values ranging from 3.79 to 15.09 µM. google.com Similarly, metal complexes of 6-methoxyquinoline (B18371) have demonstrated cytotoxicity against the A549 cell line. nih.gov

Table 1: Representative Cytotoxicity Data for Related Quinoline/Isoquinoline Compounds on Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC₅₀ Value (µM) |

|---|---|---|

| 9-Methoxycanthin-6-one | A2780 (Ovarian) | 3.79 ± 0.069 |

| 9-Methoxycanthin-6-one | SKOV-3 (Ovarian) | 5.31 ± 0.33 |

| 9-Methoxycanthin-6-one | MCF-7 (Breast) | 15.09 ± 0.99 |

| 9-Methoxycanthin-6-one | HT29 (Colon) | 10.37 ± 0.32 |

| 9-Methoxycanthin-6-one | A375 (Melanoma) | 12.35 ± 0.77 |

| 9-Methoxycanthin-6-one | HeLa (Cervical) | 11.23 ± 0.54 |

| Copper-6-methoxyquinoline Complex | A549 (Lung) | 57.9 |

This table presents data for compounds structurally related to 8-Methoxyisoquinoline-1-carboxylic acid to illustrate typical cytotoxicity screening results.

To understand the mechanisms behind a compound's anticancer activity, researchers investigate its effects on cellular signaling pathways that control cell growth, proliferation, and apoptosis. The Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway is a critical signaling cascade often dysregulated in cancer. nih.govnih.gov

There is no specific research available detailing the modulation of the MAPK/ERK pathway by 8-Methoxyisoquinoline-1-carboxylic acid. However, studies on other synthetic quinoline analogs have shown effects on this pathway. For example, the compound 2,9-Bis[2-(pyrrolidin-1-yl)ethoxy]-6-{4-[2-(pyrrolidin-1-yl)ethoxy] phenyl}-11H-indeno[1,2-c]quinoline-11-one (BPIQ) has been shown to increase the phosphorylation of ERK proteins in non-small cell lung cancer cells, suggesting a pro-apoptotic role. nih.govnih.gov Such studies utilize techniques like Western blotting to detect changes in the phosphorylation status of key proteins in the pathway upon treatment with the compound.

Metal Chelation and Metallobiological Roles

Quinoline derivatives are well-known for their metal-chelating properties, which can influence various biological processes. nih.govscirp.org The ability to bind essential metal ions like iron can disrupt microbial growth and play a role in regulating microbial communities.

Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to acquire iron from their environment. nih.gov Some quinoline-based compounds can function as siderophores. For example, 8-Hydroxy-4-methoxyquinoline-2-carboxylic acid has been identified as a siderophore involved in the high-affinity uptake of iron in Pseudomonas fluorescens. nih.gov While this is a structural isomer of the compound of interest, it highlights the potential for the quinoline core to be involved in iron acquisition. Pseudomonas fluorescens is known to produce its primary siderophore, pyoverdine, which contains a quinoline chromophore. nih.govnih.gov The ability of exogenous compounds to interfere with or supplement this iron uptake mechanism is an area of active research.

The metal-chelating properties of quinoline derivatives can also influence the composition of microbial communities. A study on the lepidopteran pest Spodoptera littoralis revealed that 8-hydroxyquinoline-2-carboxylic acid (8-HQA), a compound produced by the insect from dietary tryptophan, regulates the bacterial numbers and diversity in its midgut. nih.gov The elimination of 8-HQA production led to a significant increase in the gut's bacterial population and diversity. nih.gov This regulatory effect is attributed to the compound's ability to control the concentration of essential metal ions, thereby shaping the microbial environment. nih.gov This suggests that 8-Methoxyisoquinoline-1-carboxylic acid could potentially have a similar role in modulating microbial ecosystems.

The chelating ability of quinoline derivatives extends beyond iron. Many natural siderophores are also involved in the uptake and metabolism of other essential elements. Research on 8-hydroxyquinoline-2-carboxylic acid (8-HQA) has explored its interactions with molybdate (B1676688) (MoO₄²⁻), the primary form of molybdenum in aqueous environments, to understand its potential role as a "molybdophore". nih.govresearchgate.net This multi-technique approach helps to define the chemical speciation and sequestering ability of the ligand with molybdenum. nih.govresearchgate.net Given the structural similarities, 8-Methoxyisoquinoline-1-carboxylic acid may also exhibit interactions with various biologically important metal ions, a property that could have significant biochemical implications.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 8-Methoxyisoquinoline-1-carboxylic acid |

| 9-Methoxycanthin-6-one |

| 6-Methoxyquinoline |

| 2,9-Bis[2-(pyrrolidin-1-yl)ethoxy]-6-{4-[2-(pyrrolidin-1-yl)ethoxy] phenyl}-11H-indeno[1,2-c]quinoline-11-one (BPIQ) |

| 8-Hydroxy-4-methoxyquinoline-2-carboxylic acid |

| Pyoverdine |

| 8-Hydroxyquinoline-2-carboxylic acid (8-HQA) |

Enzyme Interactions and Biochemical Pathway Modulation

The interaction of small molecules with enzymes is a cornerstone of pharmacological research. For 8-Methoxyisoquinoline-1-carboxylic acid, understanding its potential to interact with metabolic enzymes and therapeutic targets is crucial for defining its biochemical profile.

Cytochrome P450 Enzyme Interaction Studies

Direct enzymatic studies on 8-Methoxyisoquinoline-1-carboxylic acid are not extensively documented in publicly available literature. However, insights can be drawn from studies on structurally similar compounds, particularly quinoline and isoquinoline derivatives. The cytochrome P450 (CYP) family of enzymes is central to the metabolism of a vast number of compounds.

Research on related synthetic cannabinoid receptor agonists with a quinolin-8-yl ester structure has shown that their metabolism involves several CYP isozymes. Specifically, hydroxylation reactions on these molecules were found to be mediated by CYP2C8, CYP2C9, CYP3A4, and CYP3A5. nih.gov Given the structural similarity, it is plausible that the isoquinoline core of 8-Methoxyisoquinoline-1-carboxylic acid could also be a substrate for these or other CYP enzymes. The methoxy (B1213986) group at the 8-position and the carboxylic acid at the 1-position would influence the binding affinity and orientation within the enzyme's active site, potentially leading to specific metabolic products. The involvement of multiple CYP isozymes in the metabolism of related compounds suggests a lower probability of significant drug-drug interactions resulting from the inhibition of a single enzyme. nih.gov

Table 1: Potential Cytochrome P450 Interactions

| CYP Isozyme | Potential Role in Metabolism of Related Compounds |

|---|---|

| CYP2C8 | Hydroxylation nih.gov |

| CYP2C9 | Hydroxylation nih.gov |

| CYP3A4 | Hydroxylation nih.gov |

| CYP3A5 | Hydroxylation nih.gov |